Cas no 70714-67-9 (1-Naphthalenecarboxylicacid, 6-(chlorosulfonyl)-2-hydroxy-)

1-Naphthalenecarboxylic acid, 6-(chlorosulfonyl)-2-hydroxy-, is a specialized organic compound featuring both carboxylic acid and chlorosulfonyl functional groups on a naphthalene backbone. The presence of these reactive moieties makes it a valuable intermediate in synthetic chemistry, particularly for the preparation of sulfonamide derivatives, dyes, and pharmaceutical compounds. The hydroxyl group at the 2-position enhances its solubility in polar solvents, facilitating further functionalization. Its chlorosulfonyl group offers high reactivity for nucleophilic substitution, enabling efficient conjugation with amines or alcohols. This compound is particularly useful in fine chemical synthesis, where precise control over molecular architecture is required. Proper handling is essential due to its potential sensitivity to moisture and reactivity.
1-Naphthalenecarboxylicacid, 6-(chlorosulfonyl)-2-hydroxy- structure
70714-67-9 structure
Product Name:1-Naphthalenecarboxylicacid, 6-(chlorosulfonyl)-2-hydroxy-
CAS No:70714-67-9
MF:C11H7ClO5S
MW:286.688281297684
CID:564842
PubChem ID:116824
Update Time:2025-05-27

1-Naphthalenecarboxylicacid, 6-(chlorosulfonyl)-2-hydroxy- Chemical and Physical Properties

Names and Identifiers

    • 1-Naphthalenecarboxylicacid, 6-(chlorosulfonyl)-2-hydroxy-
    • 6-(chlorosulphonyl)-2-hydroxy-1-naphthoic acid
    • 6-chlorosulfonyl-2-hydroxynaphthalene-1-carboxylic acid
    • 6-(Chlorosulfonyl)-2-hydroxy-1-naphthoic acid
    • 6-(chlorosulfonyl)-2-hydroxynaphthalene-1-carboxylic acid
    • 70714-67-9
    • SCHEMBL20130411
    • 6-(Chlorosulfonyl)-2-hydroxy-1-naphthoicacid
    • NS00037095
    • 6-Chlorosulfonyl-2-hydroxy-naphthalene-1-carboxylic acid
    • 1-Naphthalenecarboxylic acid, 6-(chlorosulfonyl)-2-hydroxy-
    • EINECS 274-799-1
    • DTXSID7072121
    • MDL: MFCD01365824
    • Inchi: 1S/C11H7ClO5S/c12-18(16,17)7-2-3-8-6(5-7)1-4-9(13)10(8)11(14)15/h1-5,13H,(H,14,15)
    • InChI Key: YTGWIRDQNSSAJX-UHFFFAOYSA-N
    • SMILES: ClS(C1C=CC2=C(C(=O)O)C(=CC=C2C=1)O)(=O)=O

Computed Properties

  • Exact Mass: 285.97031
  • Monoisotopic Mass: 285.97
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 429
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 4
  • XLogP3: 2.9
  • Topological Polar Surface Area: 100Ų

Experimental Properties

  • Density: 1.674
  • Boiling Point: 533.7°C at 760 mmHg
  • Flash Point: 276.6°C
  • Refractive Index: 1.694
  • PSA: 91.67

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